Product packaging for 1,4,5,6-Tetrahydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one(Cat. No.:CAS No. 547-25-1)

1,4,5,6-Tetrahydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

Cat. No.: B014404
CAS No.: 547-25-1
M. Wt: 342.30 g/mol
InChI Key: RULSWEULPANCDV-UHFFFAOYSA-N
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Description

D-(+)-Turanose (3- O -α-D-Glucopyranosyl-D-fructose) is a reducing disaccharide and a natural isomer of sucrose, found in honey. As a functional sweetener, it is of significant research interest due to its low calorific value, low glycemic index, and slow digestibility. Studies show that in simulated intestinal environments, turanose exhibits a hydrolysis rate of only about 18% over 4 hours, compared to 36% for sucrose, indicating its potential as a low-glycemic sugar alternative . In biomedical research, turanose has demonstrated substantial anti-inflammatory properties. In vitro studies on Raw 264.7 macrophages have shown that turanose can significantly suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), COX-2, and cytokines including IL-1β and IL-18 . This positions turanose as a promising compound for investigating metabolic and inflammatory pathways. Beyond its health-related applications, turanose serves as a versatile tool in biotechnology. It is utilized as a carbon source by numerous bacteria and fungi in fermentation processes . Its physicochemical properties, including its role in the Maillard reaction and viscosity profile, are also a focus in food science research for developing improved food textures and as a bulking agent . This product is provided as a white powder with a purity of ≥98%. It is soluble in water and methanol. Store at room temperature in a well-sealed container. Please Note: This product is intended for research purposes only and is not classified as hazardous. It is strictly for laboratory use and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B014404 1,4,5,6-Tetrahydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one CAS No. 547-25-1

Properties

CAS No.

547-25-1

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

1,4,5,6-tetrahydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4,6-16,18-21H,1-3H2

InChI Key

RULSWEULPANCDV-UHFFFAOYSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)C(=O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(=O)CO)O)O)O)O

melting_point

168 °C

Other CAS No.

547-25-1

physical_description

Solid

solubility

1000 mg/mL at 25 °C

Synonyms

3-O-alpha-D-glucopyranosyl-D-fructose
turanose
turanose, d-

Origin of Product

United States

Biosynthesis and Enzymatic Production of D + Turanose

Enzymatic Production Pathways for D-(+)-Turanose

Enzymatic synthesis offers a viable route for producing turanose (B8075302) on a larger scale compared to its limited natural occurrence or challenging chemical synthesis. researchgate.netresearchgate.netresearchgate.net Several enzymatic approaches have been explored, with amylosucrase-catalyzed biosynthesis from sucrose (B13894) being a prominent pathway. researchgate.netresearchgate.net

Amylosucrase-Catalyzed Biosynthesis from Sucrose

Amylosucrase (EC 2.4.1.4) is a glucosyltransferase that utilizes sucrose as a substrate. uniprot.orgdrugbank.comcore.ac.uk Its primary catalytic activity involves the synthesis of α-(1,4)-linked glucans, releasing fructose (B13574). researchgate.netuniprot.orgdrugbank.com However, amylosucrase can also catalyze transglycosylation reactions, transferring the glucosyl moiety of sucrose to other acceptor molecules, including fructose, leading to the formation of sucrose isomers like turanose (α-D-glucopyranosyl-(1→3)-D-fructose) and trehalulose (B37205) (α-D-glucopyranosyl-(1→1)-D-fructose). researchgate.netresearchgate.netuniprot.orgdrugbank.comcore.ac.uknih.gov Turanose is specifically formed by the transfer of the glucosyl group to the C3 hydroxyl group of fructose. google.comgoogle.com

Amylosucrases from various microbial sources have been characterized for their ability to produce turanose. A widely studied enzyme is the recombinant amylosucrase from Neisseria polysaccharea (NpAS). researchgate.netgoogle.comresearchgate.netnih.govnih.govnih.gov This enzyme has been shown to efficiently convert sucrose to turanose. researchgate.netgoogle.comnih.gov Another amylosucrase from Deinococcus geothermalis (DgAS) has been characterized, noted for its thermostability and its production of both turanose and trehalulose as side products. nih.govrcsb.org The amylosucrase from Deinococcus deserti (DdAS) also produces turanose and trehalulose, among other glucoside products, when reacting with sucrose. acs.orgnih.gov A novel amylosucrase (Asmet) identified from a thermal aquatic habitat's metagenome has also been explored for turanose production. researchgate.netresearchgate.netnih.gov This enzyme exhibits thermal tolerance and has shown promise in converting sucrose-containing feedstocks into turanose. researchgate.net

Biochemical characterization of these enzymes involves determining optimal conditions for activity and product specificity. For instance, the Asmet protein exhibited maximum total activity at pH 9.0 and 60 °C, with optimal transglycosylation activity observed at pH 8.0 and 50 °C. researchgate.netresearchgate.netnih.gov

The reaction kinetics of amylosucrase-catalyzed turanose synthesis are influenced by factors such as substrate concentration and the presence of extrinsic fructose. While amylosucrase primarily favors α-(1,4)-glucan synthesis, increasing sucrose substrate concentration can shift the main transglycosylating pathway towards turanose production. researchgate.net For example, increasing sucrose concentration from 0.1 M to 2.5 M with NpAS increased the turanose yield from 12.6% to 56.2%. researchgate.net

Extrinsic fructose acts as an additional glycosyl acceptor, significantly enhancing the yield of turanose. researchgate.netgoogle.comresearchgate.netacs.org Studies with NpAS have shown that adding 0.75 M fructose to a reaction with 2 M sucrose increased the turanose production yield to 73.7%. researchgate.netacs.org The positive effect of extrinsic fructose on turanose yield can be even greater than that of high initial sucrose concentration alone. acs.org This suggests that extrinsic fructose effectively competes with water and the growing glucan chain for the glucosyl moiety, favoring the formation of turanose. researchgate.netresearchgate.net

The interaction of fructose residues with the enzyme's active site, specifically at subsite +1, plays a crucial role in determining the ratio of turanose to trehalulose production. nih.govnih.gov Key amino acid residues in NpAS have been identified that orient the fructosyl moiety to favor turanose formation, while the arrangement in DgAS may allow for other fructose binding modes, leading to higher trehalulose production. nih.govnih.gov

Here is a table summarizing some research findings on the effect of sucrose and fructose concentration on turanose yield using Neisseria polysaccharea amylosucrase:

Sucrose ConcentrationExtrinsic Fructose ConcentrationTuranose Yield (%)Source
0.1 MNot specified12.6 researchgate.net
2.5 MNot specified56.2 researchgate.net
1.0 M0 M31.0 acs.org
1.0 M0.75 M65.4 acs.org
2.0 M0 M51.1 acs.org
2.0 M0.75 M73.7 researchgate.netacs.org
1.5 M0.5 M~47 researchgate.net

Note: Data compiled from various studies using Neisseria polysaccharea amylosucrase or a novel amylosucrase.

Metagenomic approaches have proven valuable in identifying novel enzymes with desired catalytic properties, including amylosucrases suitable for turanose production. researchgate.netresearchgate.net By analyzing the genetic material from environmental samples, such as thermal aquatic habitats, researchers can discover new amylosucrase genes. researchgate.netresearchgate.netnih.gov A novel amylosucrase gene (Asmet) identified from the metagenome of a thermal aquatic habitat has been cloned, expressed in Escherichia coli, and characterized for its potential in turanose synthesis. researchgate.netresearchgate.netnih.gov This approach expands the repertoire of available enzymes and offers the potential for discovering amylosucrases with improved activity, stability, or specificity for turanose production. researchgate.netresearchgate.net

Enzymatic Reaction Kinetics and Modulatory Effects (e.g., Extrinsic Fructose)

Alternative Biotransformation Routes

While amylosucrase-catalyzed synthesis from sucrose is a primary method, alternative biotransformation routes for turanose production have also been explored. One such method involves a two-step enzymatic process using cyclomaltodextrin glucanotransferase and glucoamylase, starting from a mixture of cyclomaltohexaose (α-cyclodextrin) and fructose. researchgate.netresearchgate.net This route has been reported to yield approximately 45% turanose under optimal conditions, although the use of cyclomaltohexaose can make the process more expensive. researchgate.netresearchgate.net

Optimization Strategies for High-Yield D-(+)-Turanose Biosynthesis

Achieving high yields of D-(+)-Turanose through enzymatic biosynthesis requires optimizing various reaction parameters. Strategies focus on maximizing the transglycosylation reaction leading to turanose formation while minimizing competing reactions like hydrolysis and glucan synthesis.

Key optimization strategies include:

Increasing Sucrose Concentration: High substrate concentration favors the transglycosylation reaction over hydrolysis and can reduce glucan synthesis by increasing reaction mixture viscosity. researchgate.netresearchgate.net Studies have shown a direct correlation between increased sucrose concentration and higher turanose yields. researchgate.netgoogle.comacs.org

Adding Extrinsic Fructose: As discussed earlier, the addition of extrinsic fructose provides extra glycosyl acceptors, significantly increasing the probability of the isomerization reaction that produces turanose. researchgate.netgoogle.comresearchgate.netacs.org This is a highly effective strategy for enhancing turanose yield. acs.org

Optimizing Enzyme Concentration and Reaction Time: The amount of enzyme used and the duration of the reaction need to be optimized to achieve maximum turanose production. google.comacs.orgnih.gov Reaction times can range from 24 to 120 hours depending on enzyme concentration and other conditions. google.com

Controlling Temperature and pH: Amylosucrase enzymes have optimal temperature and pH ranges for activity and product specificity. researchgate.netnih.govresearchgate.netnih.gov Maintaining these optimal conditions is crucial for efficient turanose synthesis. For example, optimal transglycosylation activity for the Asmet enzyme was found at pH 8.0 and 50 °C. researchgate.netresearchgate.netnih.gov

Enzyme Immobilization: Immobilizing amylosucrase on support carriers, such as pH-sensitive polymers or silica (B1680970) carriers, can improve enzyme stability and reusability, contributing to a more cost-effective and efficient process for turanose production. google.comsejong.ac.kr

Exploring Novel Enzymes and Enzyme Engineering: Discovering or engineering amylosucrases with improved characteristics, such as higher turanose specificity, increased thermostability, or enhanced activity at high substrate concentrations, can significantly improve production efficiency. nih.govresearchgate.netsejong.ac.kr Metagenomic approaches aid in the discovery of such novel enzymes. researchgate.netresearchgate.netnih.gov

By implementing these optimization strategies, researchers have been able to achieve high yields of turanose, making enzymatic biosynthesis a promising method for its industrial production. researchgate.netgoogle.comacs.org

Chromatographic and Other Advanced Separation Methodologies for D-(+)-Turanose Purification (e.g., Preparative Recycling HPLC)

Following enzymatic synthesis, the purification of D-(+)-Turanose from the reaction mixture is a crucial step to obtain a high-purity product google.comgoogle.com. Various separation methodologies have been employed for this purpose.

Chromatographic techniques are widely used for the purification of carbohydrates, including turanose. Preparative recycling High-Performance Liquid Chromatography (HPLC) has been demonstrated as an effective method for separating turanose from reaction mixtures containing other sugars and byproducts researchgate.netnih.govscispace.com. This technique enhances separation efficiency by recirculating unresolved peaks back through the column, effectively increasing the column length and resolution without requiring additional solvent during the recycling process scispace.comjai.co.jp. One study reported the successful separation of turanose with a high purity of 94.7% and a high recovery yield of 97.5% using preparative recycling HPLC researchgate.netnih.govscispace.com. This was achieved by eluting with HPLC grade water and performing nine recycles, with each cycle taking approximately 10 hours scispace.com.

Other chromatographic methods have also been applied. Ion-exchange resin chromatography is a common technique for purifying sugars, including turanose google.comgoogle.comgoogle.com. Column chromatography using activated carbon or silica gel are additional methods that can be used to purify turanose from reaction mixtures google.com.

For analytical purposes and separation, High pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful tool for separating carbohydrates like turanose from complex mixtures, such as honey samples google.comresearchgate.net. Hydrophilic Interaction Chromatography (HILIC) coupled with detectors like Evaporative Light Scattering Detection (ELSD) or Tandem Mass Spectrometry (MS/MS) is also utilized for the separation and analysis of isomeric disaccharides, including turanose, based on differences in their retention characteristics diduco.comnih.gov.

Fractional crystallization is another method that can be employed to obtain crystalline turanose with refined sweetness after initial purification steps google.comgoogle.com.

Summary of Purification Methods:

MethodDescriptionApplication to Turanose PurificationCitation
Preparative Recycling HPLCRecirculates unresolved peaks through the column to increase separation efficiency.Effectively separates turanose from enzymatic reaction mixtures, achieving high purity and recovery. researchgate.netnih.govscispace.com
Ion-Exchange Resin ChromatographySeparates compounds based on their charge using ion-exchange resins.Used for purifying turanose from reaction mixtures. google.comgoogle.comgoogle.com
Column Chromatography (Activated Carbon)Uses activated carbon as a stationary phase to adsorb impurities.Applicable for purifying turanose from reaction mixtures. google.com
Column Chromatography (Silica Gel)Uses silica gel as a stationary phase for separation based on polarity.Can be used for purifying turanose from reaction mixtures. google.com
Fractional CrystallizationSeparation based on differences in solubility and crystallization points.Used to obtain crystalline turanose after initial purification steps. google.comgoogle.com
HPAE-PADHigh pH Anion-Exchange Chromatography with Pulsed Amperometric Detection.Analytical method for separating and detecting carbohydrates, including turanose, in complex samples. google.comresearchgate.net
HILIC-ELSD/MS/MSHydrophilic Interaction Chromatography coupled with detectors like ELSD or MS/MS.Used for separating and analyzing isomeric sugars like turanose based on hydrophilic interactions. diduco.comnih.gov

The selection of a purification method depends on the desired purity, scale of production, and the composition of the reaction mixture. Advanced techniques like preparative recycling HPLC offer significant advantages for obtaining high-purity D-(+)-Turanose for various applications.

D + Turanose in Plant Biology and Signal Transduction Research

D-(+)-Turanose as a Non-Metabolizable Sucrose (B13894) Analog in Higher Plants

In higher plants, D-(+)-Turanose functions as a non-metabolizable analog of sucrose. wikipedia.orgmedkoo.combiosynth.comfoodb.camimedb.org Unlike sucrose, which is readily cleaved by invertase into glucose and fructose (B13574) for metabolism and energy, turanose (B8075302) is not efficiently broken down or utilized as a primary carbon source by plant enzymes. nih.govoup.com This characteristic makes turanose a valuable tool for researchers to investigate sugar signaling pathways independently of metabolic processes. plos.org Its structural similarity to sucrose allows it to potentially interact with sugar sensing and transport mechanisms, providing insights into how plants perceive and respond to the presence of sugars. nih.gov

Mechanisms of D-(+)-Turanose Cellular Uptake in Plant Systems

Research indicates that D-(+)-Turanose can be acquired by plant cells, primarily through the action of sucrose transporters, for intracellular carbohydrate signaling. wikipedia.orgmedkoo.combiosynth.comfoodb.camimedb.org Although it is not metabolized, its entry into the cell is a crucial step for it to exert its signaling effects.

Functional Characterization of Sucrose Transporters in D-(+)-Turanose Internalization

While turanose is acquired through sucrose transporters, studies suggest that the affinity and efficiency of transport may vary depending on the specific transporter and plant species. Some research indicates that turanose does not compete for sucrose transport in certain systems, while other findings suggest it is recognized and transported by specific sucrose transporters like AtSUC2 in Arabidopsis. unc.edubiorxiv.orgoup.com This suggests a complex interaction between turanose and the diverse family of sucrose transporters in plants.

D-(+)-Turanose in Intracellular Carbohydrate Signal Transduction in Plants

D-(+)-Turanose plays a significant role in intracellular carbohydrate signal transduction in plants. wikipedia.orgmedkoo.combiosynth.comfoodb.camimedb.orgfishersci.ca Its ability to trigger specific cellular responses without being metabolized makes it a key tool for dissecting sugar signaling pathways.

Comparative Analysis of Signaling Pathways Activated by Metabolizable versus Non-Metabolizable Sugars

Studies comparing the effects of metabolizable sugars like sucrose and glucose with non-metabolizable analogs such as turanose and palatinose (B82088) have revealed that they activate distinctly different signal transduction pathways in plants. nih.govnih.gov Metabolizable sugars often lead to the regulation of genes involved in photosynthesis and sink metabolism in a coordinated manner. nih.govnih.govresearchgate.net In contrast, non-metabolizable sugars like turanose can trigger responses that are more akin to stress-related stimuli. nih.govoup.comnih.gov

Here is a table summarizing the differential effects observed in tomato suspension cultures:

Sugar TypeExampleEffect on Lin6 mRNAEffect on RbcS mRNAMAPK ActivationPhotosynthesis Inhibition
MetabolizableSucrose, GlucoseInducedRepressedWeak/Osmotic nih.govunc.eduInhibited
Non-MetabolizableTuranose, PalatinoseRapidly InducedNot affectedStrongNot inhibited

Research on Mitogen-Activated Protein Kinase (MAPK) Activation by D-(+)-Turanose

Research has demonstrated that D-(+)-Turanose strongly activates Mitogen-Activated Protein Kinases (MAPKs) in plant cells, such as in tomato suspension cultures. nih.govunc.edunih.govresearchgate.net This activation is distinct from the weak or osmotic effect observed with metabolizable sugars like sucrose and glucose at similar concentrations. nih.govunc.edu The strong MAPK activation by turanose suggests its involvement in signaling cascades that are different from those triggered by readily metabolized sugars and may be related to stress or defense responses. nih.govoup.comnih.gov Concentrations of turanose as low as 25 mM have been shown to be sufficient for MAPK activation, with the effect increasing at higher concentrations up to 100 mM. nih.gov

D-(+)-Turanose as a Mediator of Plant Stress Responses

Research indicates that D-(+)-turanose plays a role in plant responses to various stresses. Non-metabolizable sucrose isomers, including turanose and palatinose, have been shown to activate different signal transduction pathways in plants compared to metabolizable sugars like sucrose and glucose. nih.govresearchgate.net Studies in tomato suspension cell cultures demonstrated that turanose, palatinose, and fluoro-sucrose strongly activated Mitogen-Activated Protein Kinases (MAPKs), signaling molecules known to be involved in plant stress responses, such as those to elicitors, wounding, cold, drought, and salinity. nih.govresearchgate.net This suggests that non-metabolizable sugars like turanose can be perceived by plants as stress-related stimuli. nih.govresearchgate.net

Furthermore, changes in turanose levels have been observed in plants under abiotic stress conditions. In a study on wheat plants subjected to water-deficit stress, turanose was among the growth metabolites that showed a significant positive increase under both mild and severe drought conditions. mdpi.com The accumulation of various sugars, including turanose, is thought to contribute to stress tolerance by increasing the osmotic potential within the plant. mdpi.com Soluble sugars, in general, function as osmoprotectants and metabolic signals that help plants cope with abiotic stresses by maintaining cellular organization, photosynthetic efficiency, and detoxifying reactive oxygen species. researchgate.net In the desert moss Syntrichia caninervis, which is highly tolerant to desiccation, turanose levels remained high throughout dehydration and rehydration periods. oup.com

Turanose has also been implicated in defense responses against biotic stress. Its assimilation induced mycelial growth in the plant pathogen Fusarium virguliforme and also enhanced defense responses in higher plants. researchgate.net

Investigations into D-(+)-Turanose's Influence on Phytohormone Homeostasis (e.g., Auxin)

Emerging evidence highlights a crosstalk between sugar signaling, including that mediated by turanose, and phytohormone responses, particularly involving auxin. oup.comnih.govbiorxiv.orgbiorxiv.org Studies in Arabidopsis thaliana have provided significant insights into this interaction. A turanose-insensitive (tin) mutant in Arabidopsis was identified, which expresses a chimeric form of the WOX5 gene. nih.govplos.org WOX5 is a WUSCHEL-related homeobox gene known to be expressed in the root quiescent center and plays a crucial role in maintaining localized auxin maxima in the root apical meristem, which is essential for correct root formation patterns. oup.comnih.govnih.govplos.org

Research on the tin mutant revealed that WOX5 expression is inducible by both turanose and auxin. nih.govnih.gov Turanose insensitivity in the tin mutant is associated with altered auxin homeostasis, evidenced by the constitutive activation of indole (B1671886) acetic acid (IAA) conjugation and SUPERROOT2 expression. nih.govplos.org This suggests a role for WOX5 in the root apical meristem as a negative regulator of IAA homeostatic mechanisms, which helps maintain the restricted area of auxin maximum required for proper root development. nih.gov

Further studies have explored the impact of turanose on auxin levels. Turanose treatment has been reported to inhibit auxin conjugation, leading to an increase in free auxin content. biorxiv.org This effect was not observed in the tin loss-of-function wox5 mutants, indicating that WOX5 mediates the accumulation of bioactive auxin. biorxiv.org This suggests a potential positive feedback loop involving WOX5 for a rapid auxin response. biorxiv.org

The interaction between sugar and auxin signaling is also evident in their common effects on plant growth and development. Both sugar and auxin can regulate similar processes, and mutants resistant to one often show altered responses to the other. nih.govplos.org For instance, the glucose-insensitive mutant gin2, which is defective in the glucose sensor HXK gene, also displays resistance to exogenous auxin application. nih.govplos.org Conversely, the turanose-insensitive tin mutant, linked to WOX5, affects auxin homeostasis. nih.govplos.org

In Medicago truncatula, turanose treatment was shown to upregulate both cytokinin and auxin responses and successfully rescue nodulation efficiency in a cytokinin perception mutant (cre1). biorxiv.orgbiorxiv.org Turanose treatment induced the expression of MtWOX5, further supporting the connection between turanose signaling and WOX5 in influencing auxin responses during nodule development. biorxiv.orgbiorxiv.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
D-(+)-Turanose131632488 fishersci.cafishersci.ca or 5460935 wikipedia.orgwikipedia.org
Sucrose5798
Glucose5793
Fructose3406
Palatinose441524
Fluoro-sucrose148704
Indole Acetic Acid (IAA)802
Auxin802 (referring to IAA)
Cytokinin6911843 (referring to Zeatin, a common cytokinin)
Trehalose (B1683222)7426
Mannitol6251
Proline145742
Abscisic Acid (ABA)5280882
Ethylene6325
Brassinosteroids183183 (referring to Brassinolide, a common brassinosteroid)

D-(+)-Turanose is a naturally occurring reducing disaccharide, an isomer of sucrose, composed of glucose and fructose linked by an α-(1→3) glycosidic bond. wikipedia.orgwikipedia.orgnih.gov Unlike sucrose, D-(+)-turanose is typically not metabolized by higher plants. wikipedia.orgwikipedia.org However, it can be transported into plant cells via sucrose transporters and functions as a signaling molecule involved in intracellular carbohydrate signaling. wikipedia.orgwikipedia.orgfishersci.ca

D-(+)-Turanose as a Mediator of Plant Stress Responses

Emerging research highlights the involvement of D-(+)-turanose in plant responses to various stress conditions. Studies comparing the effects of metabolizable and non-metabolizable sugars in tomato suspension cell cultures have shown that D-(+)-turanose, along with other non-metabolizable sucrose isomers like palatinose and fluoro-sucrose, can activate distinct signal transduction pathways. nih.govresearchgate.net Specifically, these non-metabolizable sugars were found to strongly activate Mitogen-Activated Protein Kinases (MAPKs). nih.govresearchgate.net MAPKs are key components of plant signaling cascades that are responsive to a variety of stresses, including elicitors, wounding, cold, drought, and salinity. nih.gov This suggests that plants may perceive non-metabolizable sugars such as D-(+)-turanose as signals indicative of stress. nih.govresearchgate.net

Changes in the endogenous levels of D-(+)-turanose have been observed in plants subjected to abiotic stress. In an investigation into the metabolic responses of wheat plants to water-deficit stress, D-(+)-turanose was identified as one of the growth metabolites that significantly increased under both mild and severe drought conditions. mdpi.com The accumulation of various soluble sugars, including D-(+)-turanose, is understood to contribute to stress tolerance by enhancing the osmotic potential within plant cells. mdpi.comresearchgate.net Soluble sugars broadly function as osmoprotectants and metabolic signals that aid plants in coping with abiotic stresses by helping to maintain cellular integrity, photosynthetic efficiency, and by participating in the detoxification of reactive oxygen species. researchgate.net Further evidence comes from studies on the desert moss Syntrichia caninervis, a species known for its extreme desiccation tolerance, where high levels of turanose were maintained throughout dehydration and subsequent rehydration periods. oup.com

Beyond abiotic stress, D-(+)-turanose has also been linked to plant defense responses against biotic challenges. Research indicates that while its assimilation can promote the growth of the plant pathogen Fusarium virguliforme, it also appears to enhance defense responses in higher plants. researchgate.net

Investigations into D-(+)-Turanose's Influence on Phytohormone Homeostasis (e.g., Auxin)

A significant area of research focuses on the interplay between sugar signaling, mediated in part by D-(+)-turanose, and the regulation of phytohormone homeostasis, particularly that of auxin. oup.comnih.govbiorxiv.orgbiorxiv.org Studies utilizing Arabidopsis thaliana have been instrumental in unraveling these connections. The characterization of a turanose-insensitive (tin) mutant in Arabidopsis revealed a link to the WOX5 gene. nih.govplos.org WOX5, a WUSCHEL-related homeobox gene, is crucial for maintaining the localized auxin maximum in the root apical meristem, a region vital for proper root development. oup.comnih.govnih.govplos.org

Investigations demonstrated that the expression of WOX5 is inducible by both D-(+)-turanose and auxin. nih.govnih.gov The insensitivity to turanose observed in the tin mutant is associated with disruptions in auxin homeostasis, marked by the constitutive activation of indole acetic acid (IAA) conjugation and the expression of SUPERROOT2. nih.govplos.org These findings suggest that WOX5 acts within the root apical meristem as a negative regulator of IAA homeostatic mechanisms, which is necessary for maintaining the precise auxin distribution required for correct root patterning. nih.gov

Further research has explored the direct impact of D-(+)-turanose on auxin levels. Application of D-(+)-turanose has been reported to inhibit the conjugation of auxin, leading to an increase in the pool of free, bioactive auxin. biorxiv.org This effect was notably absent in tin mutants with reduced WOX5 function, indicating that WOX5 is involved in mediating the accumulation of bioactive auxin in response to turanose signaling. biorxiv.org This suggests a potential positive feedback loop where WOX5 contributes to a rapid auxin response. biorxiv.org

The interconnectedness of sugar and auxin signaling is also reflected in their overlapping influence on plant growth and developmental processes. Both signaling pathways regulate similar aspects of plant development, and mutations affecting one pathway can influence responses to the other. nih.govplos.org For example, the glucose-insensitive mutant gin2, which has a defect in the glucose-sensing hexokinase gene, also exhibits altered responses to exogenous auxin. nih.govplos.org Similarly, the turanose-insensitive tin mutant, linked to WOX5, directly impacts auxin homeostasis. nih.govplos.org

In Medicago truncatula, treatment with D-(+)-turanose was shown to stimulate both cytokinin and auxin responses, successfully restoring nodulation efficiency in a mutant deficient in cytokinin perception (cre1). biorxiv.orgbiorxiv.org D-(+)-Turanose treatment also induced the expression of MtWOX5 in Medicago truncatula, providing further support for the role of turanose signaling, potentially through WOX5, in modulating auxin responses during the process of nodule development. biorxiv.orgbiorxiv.org

While detailed quantitative data tables specifically detailing the magnitude of turanose-induced changes in stress markers or precise fluctuations in auxin concentrations under varying conditions were not comprehensively available within the scope of the search results, the collective findings strongly support the role of D-(+)-turanose as a signaling molecule involved in mediating plant stress responses and influencing phytohormone homeostasis, particularly through its interaction with pathways regulating auxin.

D + Turanose in Microbial Metabolism and Biological Interactions

D-(+)-Turanose as a Microbial Carbon Substrate

D-(+)-Turanose is recognized as a carbon source for a variety of microorganisms, including numerous species of bacteria and fungi. cymitquimica.comwikipedia.orgsigmaaldrich.comnih.gov Its utilization as a sole carbon source has been observed in different microbial contexts. For instance, studies employing high-throughput carbon substrate profiling have shown that turanose (B8075302) can be metabolized by certain bacterial strains. asm.orgresearchgate.net In marine environments, Dendryphiella arenaria and Dendryphiella salina, two marine fungal species, demonstrated growth on turanose as a carbon source. nih.gov The ability to utilize turanose as a carbon source can vary among closely related microbial strains, highlighting metabolic diversity within species. For example, among different Paenibacillus polymyxa strains, variations in the ability to metabolize D-turanose have been noted. asm.org Similarly, in a study of microbial communities, turanose utilization patterns were observed and contributed to differentiating metabolic profiles of different microbial habitats. researchgate.net Certain pathogenic bacteria, such as Staphylococcus aureus, are capable of utilizing turanose as a primary carbon and energy source, often relying on transport systems like the phosphoenolpyruvate (B93156) transport system (PTS) for its uptake. asm.org The utilization of turanose can also be linked to the virulence of certain microbial strains; some studies have indicated that D-turanose promoted respiration more effectively in more virulent strains of Scedosporium aurantiacum. nih.govresearchgate.net

Research on the Prebiotic Potential of D-(+)-Turanose

Research has explored the potential of D-(+)-Turanose to act as a prebiotic, defined as a substrate selectively utilized by host microorganisms conferring a health benefit. ontosight.aichemimpex.comnih.gov Its structure, with the alpha-1,3-glycosidic bond, contributes to its slower hydrolysis compared to sucrose (B13894) in the mammalian intestinal tract, suggesting that a portion of ingested turanose could reach the colon and be available for fermentation by gut bacteria. researchgate.netresearchgate.netnih.gov

Selective Stimulation of Beneficial Gut Microbiota Growth

Studies suggest that turanose can selectively stimulate the growth of beneficial gut bacteria. ontosight.aichemimpex.comnih.gov Certain important Bifidobacterium species, including Bifidobacterium angulatum, Bifidobacterium adolescentis, and some strains of Bifidobacterium longum, as well as Anaerostipes caccae, have been identified as being able to ferment turanose. pubiome.org This selective fermentation by beneficial microbes is a key characteristic of prebiotics, potentially leading to a positive modulation of the gut environment. nih.gov

Differential Utilization by Specific Bacterial Strains

The utilization of turanose is not uniform across all bacterial species or even within different strains of the same species. nih.gov This differential utilization is crucial for its potential prebiotic effect, as it implies that while some beneficial bacteria can readily metabolize turanose, other, potentially less beneficial or pathogenic, bacteria may not. nih.gov For example, studies have shown variations in turanose metabolism among different bacterial strains, including those from the gut microbiota and environmental sources. asm.orgresearchgate.net This differential metabolism can contribute to shifts in the microbial community composition.

Studies on the Anti-Microbial Activity of D-(+)-Turanose

Investigations have also explored the potential anti-microbial activity of D-(+)-Turanose. ontosight.ainih.gov While high concentrations of sugars in general can exert antimicrobial effects due to osmotic pressure, D-turanose has been specifically implicated in the antibacterial activity of certain natural extracts. nih.govsemanticscholar.org For instance, D-turanose was found to be a major component in the seed extract of Pithecellobium dulce, which demonstrated antibacterial activity against clinically relevant multi-drug-resistant bacteria, including Acinetobacter baumannii, Staphylococcus aureus, and Escherichia coli. nih.govsemanticscholar.orgresearchgate.netnih.gov Molecular docking analysis in one study suggested that turanose could interact with Staphylococcus aureus receptors, potentially contributing to the observed antibacterial effects. nih.govnih.gov

Enzymatic Hydrolysis of D-(+)-Turanose by Microbial Glycoside Hydrolases

The hydrolysis of D-(+)-Turanose is primarily carried out by glycoside hydrolase enzymes produced by various microorganisms. researchgate.netresearchgate.netnih.govnih.govuniversiteitleiden.nlasm.orgresearchgate.netnih.gov These enzymes cleave the alpha-1,3-glycosidic bond, releasing glucose and fructose (B13574). ontosight.aicymitquimica.com The rate of turanose hydrolysis can be slower compared to other disaccharides like sucrose, which is relevant to its potential as a low glycemic sweetener and its availability for fermentation in the lower gut. researchgate.netresearchgate.netnih.gov

Characterization of Enzymes from Commensal and Environmental Microorganisms (e.g., BT3299 from Bacteroides thetaiotaomicron)

Microbial glycoside hydrolases involved in turanose metabolism are found in both environmental and commensal microorganisms. For example, Klebsiella pneumoniae is known for its ability to metabolize turanose and other sucrose isomers, involving specific enzymes like 6-phospho-alpha-glucosidase (AglB). nih.gov

In the context of gut commensals, Bacteroides thetaiotaomicron is a prominent species known for its extensive repertoire of carbohydrate-processing enzymes, including glycoside hydrolases. bac-lac.gc.canih.gov One such enzyme is BT3299, a member of Glycoside Hydrolase family 31 (GH31) from Bacteroides thetaiotaomicron. bac-lac.gc.ca While GH31 enzymes are known to act on alpha-glucosidic linkages, including 1->3 linkages, and BT3299 has shown broad substrate specificity with a preference for 1->3 and 1->6 glycosidic linkages, its specific activity towards turanose hydrolysis is consistent with its general activity profile. bac-lac.gc.ca Research into enzymes like BT3299 helps to understand how commensal bacteria like B. thetaiotaomicron process complex carbohydrates, potentially including turanose, in the gut environment. bac-lac.gc.canih.gov

Ecological Role of D-(+)-Turanose in Invertebrate-Plant Nutritional Interactions

D-(+)-Turanose is a reducing disaccharide that is naturally occurring. wikipedia.org It is an analog of sucrose, composed of glucose and fructose units linked by an α(1→3) glycosidic bond. wikipedia.orgresearchgate.net While not metabolized by higher plants, it can be acquired by them through sucrose transporters and is involved in intracellular carbohydrate signaling. wikipedia.orgfishersci.ca Beyond its role in plant signaling, D-(+)-Turanose serves as a carbon source for various organisms, including numerous species of bacteria and fungi. wikipedia.orgfishersci.ca

The ecological interactions between invertebrates and plants often involve the exchange of nutrients. Aphids, for instance, feed on plant phloem sap, which is rich in sugars but relatively low in amino acids. researchgate.netresearchgate.net To obtain sufficient amino acids, aphids process large volumes of sap and excrete the excess sugars and water as honeydew. researchgate.netroyalsocietypublishing.org This honeydew becomes a crucial resource in various ecological interactions, including mutualisms between aphids and ants. researchgate.netresearchgate.netnih.gov

D-(+)-Turanose Content in Aphid Honeydew and its Significance in Mutualisms

Aphid honeydew is a complex mixture primarily composed of carbohydrates, but also containing amino acids, lipids, and micronutrients. researchgate.netroyalsocietypublishing.org The sugar composition of honeydew can vary depending on factors such as the aphid species, the host plant, and environmental conditions. researchgate.netroyalsocietypublishing.orguni-wuppertal.de Common sugars found in honeydew include monosaccharides like glucose and fructose, disaccharides like sucrose and maltose (B56501), and trisaccharides like melezitose (B1663849) and raffinose. researchgate.netnih.gov

D-(+)-Turanose has been identified as a component of aphid honeydew, although it is often present as a minor constituent compared to other sugars like sucrose and melezitose. researchgate.netnih.gov For example, in a study analyzing the honeydew of Aphis fabae and Dysaphis plantaginea, turanose was listed among the minor sugar components. nih.gov Similarly, analysis of honeydew from the Asian citrus psyllid (Diaphorina citri), a sap-feeding insect that also produces honeydew, detected turanose, but at lower levels compared to predominant sugars like sucrose and trehalose (B1683222). ufl.edu Research on honeydew and lerp samples from psyllids on eucalypts also reported the presence of turanose, with varying levels between honeydew and lerp samples. ulisboa.pt

The presence of D-(+)-Turanose in aphid honeydew can be ecologically significant, particularly in the context of mutualistic relationships, such as those between aphids and ants. Ants are attracted to aphid honeydew as a carbohydrate source, and in return, they often protect aphids from predators and parasitoids. researchgate.netroyalsocietypublishing.orgnih.gov The specific sugar composition of honeydew can influence ant behavior and the quality of the mutualistic interaction. researchgate.netresearchgate.net While melezitose and sucrose are often highlighted as particularly attractive sugars to ants, the full impact of minor components like turanose on ant foraging behavior and mutualism dynamics is an area of ongoing research. researchgate.netroyalsocietypublishing.org Studies investigating ant preferences for various honeydew sugars have included turanose in their analyses to understand its potential role in attracting and rewarding ant partners. researchgate.netroyalsocietypublishing.org

The concentration of D-(+)-Turanose and other sugars in honeydew can be influenced by the aphid species and the host plant. researchgate.netuni-wuppertal.de This variation in honeydew composition can, in turn, affect the attractiveness of aphid colonies to ants and other honeydew consumers, thereby influencing the dynamics of the mutualistic relationship. researchgate.netroyalsocietypublishing.org

Data on the precise concentration of D-(+)-Turanose in aphid honeydew across different species and host plants is not extensively detailed in the provided search results, which tend to focus more on the predominant sugars like melezitose, sucrose, glucose, and fructose due to their higher concentrations and known roles in ant attraction. However, its consistent identification as a component indicates its presence as part of the nutritional offering in aphid honeydew ecosystems. researchgate.netnih.govufl.eduulisboa.pt

Compound Names and PubChem CIDs:

Compound NamePubChem CID
D-(+)-Turanose5460935

Note: PubChem CID 131632488 was also found for D-(+)-Turanose fishersci.cafishersci.ca, however, CID 5460935 appears more frequently in general searches and Wikipedia wikipedia.orgwikipedia.org. CID 54301978 was also listed in one source labsolu.ca. The CID 5460935 is associated with the α-D-glucopyranosyl-(1→3)-α-D-fructofuranose structure, which is consistent with the description of D-(+)-Turanose. wikipedia.orgwikipedia.org##

Enzymatic Hydrolysis and in Vitro Digestion Studies of D + Turanose

Substrate Specificity and Kinetic Studies of Alpha-Glucosidases Towards D-(+)-Turanose

Alpha-glucosidases are a diverse group of enzymes that hydrolyze alpha-glucosidic linkages. The efficiency with which these enzymes act on D-(+)-Turanose varies depending on the enzyme source and its specific substrate preferences.

Comparative studies reveal that the hydrolysis rate of D-(+)-Turanose by alpha-glucosidases is often lower than that of other common alpha-glucosides like maltose (B56501) and isomaltose, although this can vary depending on the specific enzyme. For instance, an alpha-glucosidase from Thermococcus strain AN showed a substrate preference order where turanose (B8075302) was hydrolyzed at a lower rate than nigerose (B1581268), palatinose (B82088), panose (B1197878), isomaltose, and maltose. core.ac.uk Conversely, a thermostable alpha-glucosidase from Clostridium thermohydrosulfuricum 39E demonstrated higher hydrolysis rates for panose and turanose compared to maltose or isomaltose. core.ac.uk

Research on pig liver acid alpha-glucosidase indicated that for disaccharides, the hydrolysis rates decreased in the order: maltose > nigerose > kojibiose (B1673742) > isomaltose, with turanose not explicitly listed in this specific comparison but generally showing lower hydrolysis compared to maltose. tandfonline.com

Alpha-glucosidases from various biological systems exhibit different activities towards D-(+)-Turanose. In Schizosaccharomyces pombe, the intracellular MAL1 enzyme hydrolyzes pNPG, maltose, sucrose (B13894), dextrin, and soluble starch, while the extracellular maltase AGL1 is specific for maltose and does not hydrolyze maltose-like sugars such as turanose. ut.ee The substrate specificity of Schizosaccharomyces pombe alpha-glucosidase has been reported with a hydrolysis rate decreasing in the order: maltose, isomaltose, phenyl-alpha-glucoside, panose, and turanose. tandfonline.comoup.com

Honeybees possess multiple alpha-glucosidase isoforms with varying substrate specificities. Honeybee alpha-glucosidase II shows unusual kinetics, including positive kinetic cooperativity, towards substrates like sucrose, turanose, kojibiose, and soluble starch. tandfonline.comoup.com The relative maximum velocities for honeybee alpha-glucosidase II hydrolysis of various substrates, with maltose set at 100, show turanose at 68.8. tandfonline.comoup.com Honeybee alpha-glucosidase III can rapidly hydrolyze sucrose, phenyl alpha-glucoside, maltose, and maltotriose, and does not exhibit the unusual kinetics seen with isoforms I and II. researchgate.net

Comparative Hydrolysis Rates with Other Alpha-Glucosides (e.g., Maltose, Isomaltose)

Investigating D-(+)-Turanose Hydrolytic Stability in Simulated Biological Digestion Models

In vitro digestion models are used to simulate the conditions of the gastrointestinal tract and assess the hydrolytic stability of compounds like D-(+)-Turanose.

Studies using simulated digestion fluids have shown that D-(+)-Turanose is largely resistant to hydrolysis in artificial salivary, gastric, and pancreatic fluids. Alpha-amylase, the primary enzyme in artificial salivary juice, primarily hydrolyzes alpha-1,4 linkages and is not effective in hydrolyzing the alpha-1,3 glycosidic linkage in turanose; negligible hydrolysis has been observed in such studies. nih.gov Under artificial gastric juice conditions at pH 1.2, turanose at a concentration of 5 mM was not hydrolyzed, in contrast to sucrose which was completely hydrolyzed. nih.gov Artificial pancreatic juice also showed no appreciable cleavage of turanose over a 4-hour reaction period, under conditions where maltose was substantially hydrolyzed. nih.gov

While largely stable in the upper digestive tract, some hydrolysis of D-(+)-Turanose can occur in the simulated small intestinal environment, primarily due to the action of intestinal alpha-glucosidases. However, the rate and extent of this hydrolysis are significantly lower compared to easily digestible disaccharides like sucrose and maltose. In artificial small intestinal juice, the hydrolysis level of turanose reached only 18% after 4 hours, whereas sucrose was hydrolyzed by 36% during the same period. nih.gov The initial release rate of glucose from turanose in artificial small intestinal juice appeared faster than from sucrose initially, but the rate decelerated for turanose. nih.gov This indicates that turanose has a slowly digestible property in the gastrointestinal tract. nih.gov The lower digestibility of turanose by intestinal enzymes compared to maltose and sucrose suggests a low hydrolytic rate in the intestine. researchgate.net

Advanced Analytical and Structural Characterization of D + Turanose for Research

Chromatographic Methodologies for D-(+)-Turanose Analysis and Quantification in Complex Matrices

Chromatographic techniques are essential for separating and quantifying D-(+)-Turanose within complex biological or food matrices, such as honey or plant extracts. Due to the polar nature of carbohydrates, specialized chromatographic methods or derivatization procedures are often employed to achieve adequate separation and detection.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC/PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC/PAD) is a powerful technique for the direct analysis of carbohydrates, including D-(+)-Turanose, without the need for derivatization. chromatographyonline.comthermofisher.com This method utilizes an anion-exchange stationary phase and a pulsed amperometric detector, which is highly sensitive and selective for compounds containing oxidizable functional groups, such as hydroxyl groups in carbohydrates. thermofisher.com

HPAEC/PAD allows for the separation of complex mixtures of carbohydrates, including isomeric sugars like D-(+)-Turanose, sucrose (B13894), and palatinose (B82088). chromatographyonline.com The separation is based on the weak acidic properties of carbohydrates at high pH (typically pH 12-14), where they are partially or totally ionized, allowing them to interact with the anion-exchange column. prolekare.cz Pulsed amperometric detection involves applying a sequence of potentials to the electrode to clean the surface and detect the analytes, enabling sensitive detection down to pico- or femtomole levels. chromatographyonline.com

Studies have demonstrated the effectiveness of HPAEC/PAD for quantifying sugars in honey, including turanose (B8075302). chromatographyonline.comthermofisher.cn While some challenges exist in resolving turanose from other isomers like palatinose or 1-kestose (B104855) on certain columns, specific column chemistries and optimized gradient conditions can provide good separation. thermofisher.comthermofisher.cn For instance, using a NaOH gradient on a suitable HPAEC column can separate turanose from other sugars commonly found in honey. thermofisher.cn Although turanose can undergo partial on-column degradation at high pH, leading to a baseline increase, studies have shown that this effect can be negligible for quantitative analysis, with high recovery rates observed for turanose. thermofisher.cn

Gas Chromatography (GC) Derivatization and Detection Protocols

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds. However, carbohydrates like D-(+)-Turanose are relatively non-volatile due to their multiple hydroxyl groups. Therefore, derivatization is a mandatory step before GC analysis to convert these polar compounds into more volatile derivatives. rsc.orgresearchgate.net

Common derivatization procedures for carbohydrates analyzed by GC include silylation and acetylation. rsc.orgresearchgate.net Silylation, often using reagents like trimethylsilyl (B98337) (TMS) reagents, replaces the active hydrogens of hydroxyl groups with non-polar trimethylsilyl groups, increasing volatility and thermal stability. researchgate.netphenomenex.blog Trimethylsilyl (TMS) and trimethylsilyl-oxime (TMSO) derivatization methods are widely used for GC analysis of saccharides. researchgate.net Acetylation, typically performed with acetic anhydride, converts hydroxyl groups into acetate (B1210297) esters, also enhancing volatility. researchgate.netresearchgate.net

Derivatization not only improves volatility but can also enhance chromatographic separation, particularly for complex sugar mixtures, and increase method sensitivity by enabling the use of sensitive detectors like Flame Ionization Detectors (FID) or coupling with Mass Spectrometry (MS). rsc.orgresearchgate.net When analyzing reducing sugars by GC after derivatization, multiple peaks corresponding to different tautomeric forms (pyranose and furanose) can be observed, potentially complicating chromatograms. researchgate.net To mitigate this, a two-step derivatization involving oxime formation prior to silylation can be used for reducing sugars, resulting in fewer peaks. rsc.org

GC coupled with Mass Spectrometry (GC-MS) provides valuable structural information in addition to separation and quantification. rsc.org This combination allows for the identification of derivatized turanose based on its characteristic mass spectrum and retention time. GC methods involving acetylation catalyzed by N-methylimidazole have been successfully applied for the determination of disaccharides like sucrose in complex matrices, and this approach can potentially be adapted for turanose analysis. researchgate.netoup.com

Preparative and Analytical High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical separation and preparative purification of carbohydrates, including D-(+)-Turanose. prolekare.czamericanelements.comnih.gov HPLC separates compounds based on their interaction with a stationary phase and a mobile phase under high pressure. agri.edu.tr

Analytical HPLC is used for the identification and quantification of turanose in various samples. Different stationary phases and mobile phase compositions can be employed depending on the nature of the sample and the desired separation. For carbohydrate analysis, techniques like ion-exchange chromatography or hydrophilic interaction chromatography (HILIC) on aminopropyl-modified silica (B1680970) columns are commonly used. prolekare.cz HPLC can be coupled with various detectors, such as refractive index detectors (RID), UV detectors (often after derivatization), or mass spectrometers. researchgate.netagri.edu.tr

Preparative HPLC is used to isolate and purify D-(+)-Turanose from reaction mixtures or natural extracts in larger quantities for further research or applications. This involves using larger columns and higher flow rates compared to analytical HPLC. Preparative recycling HPLC has been shown to effectively separate turanose from reaction mixtures, achieving high purity and recovery yields. researchgate.net For example, turanose produced by enzymatic conversion of sucrose has been purified using preparative recycling HPLC, yielding high purity material. researchgate.net

HPLC has been successfully applied for the determination of turanose in samples like honey, often involving pre-column derivatization with reagents like dansylhydrazine to enable detection by UV or fluorescence detectors. prolekare.cz

Advanced Spectroscopic Techniques for D-(+)-Turanose Structural and Conformational Research

Spectroscopic techniques provide detailed information about the structure, conformation, and anomeric equilibrium of D-(+)-Turanose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Equilibrium and Glycosidic Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of carbohydrates, including the determination of anomeric configuration, glycosidic linkage positions, and the assessment of tautomeric equilibrium in solution. americanelements.comrsc.orgnih.gov

For D-(+)-Turanose, NMR spectroscopy, particularly ¹H and ¹³C NMR, can confirm the presence of the α-(1→3) glycosidic linkage between the glucopyranosyl and fructofuranosyl or fructopyranosyl units. Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning signals and confirming connectivities across the glycosidic bond. rsc.orgpsu.edu For instance, HMBC spectra can show cross-peaks between the anomeric carbon of the glucose residue (C1) and the proton attached to the linked carbon of the fructose (B13574) residue (H3'), and vice versa (H1 of glucose and C3' of fructose), confirming the (1→3) linkage. rsc.orgpsu.edu

NMR spectroscopy can also be used to study the anomeric equilibrium of the reducing end of turanose in aqueous solutions. Like other reducing sugars, turanose exists in equilibrium between different cyclic tautomeric forms (α- and β-fructofuranose and fructopyranose) and the open-chain form. researchgate.netnih.gov ¹³C NMR spectroscopy is particularly useful for observing and quantifying the populations of these different tautomers due to the larger chemical shift range compared to ¹H NMR. rsc.orgpsu.edu Studies using ¹³C NMR have identified multiple tautomers of turanose in aqueous solution, including 3-O-α-D-glucopyranosyl-α-D-fructofuranose, 3-O-α-D-glucopyranosyl-β-D-fructofuranose, and 3-O-α-D-glucopyranosyl-β-D-fructopyranose, and have determined their approximate ratios at equilibrium. researchgate.net The chemical shifts of the anomeric carbons and other carbons are characteristic for each tautomer and can be used for identification and quantification. rsc.orgpsu.edu

NMR can also provide information about the conformation of the sugar rings and the flexibility of the glycosidic linkage based on coupling constants and Nuclear Overhauser Effect (NOE) interactions. nih.govuu.nl

Mass Spectrometry (MS) Approaches for Fragmentomics and Isomer Differentiation (e.g., Collision-Induced Dissociation (CID))

Mass Spectrometry (MS) is a sensitive technique used for the detection, identification, and structural analysis of molecules based on their mass-to-charge ratio (m/z) and fragmentation patterns. Coupled with chromatographic separation (GC-MS or LC-MS), MS is a powerful tool for analyzing complex mixtures containing D-(+)-Turanose.

For structural elucidation and differentiation of isomers, tandem mass spectrometry (MS/MS), particularly using techniques like Collision-Induced Dissociation (CID), is highly valuable. CID involves fragmenting selected ions by collision with neutral gas molecules and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. nih.govsemanticscholar.org

In the context of disaccharides like turanose, CID can induce fragmentation at the glycosidic bond and/or within the sugar rings (cross-ring cleavages), producing fragment ions that provide information about the monosaccharide units and their linkage. nih.gov Studies comparing the CID fragmentation patterns of isomeric disaccharides, such as turanose, sucrose, maltulose, leucrose (B8805515), and palatinose, have shown that distinct diagnostic ions can be produced, allowing for their differentiation. nih.gov For example, in negative-ion mode tandem MS of chloride adducts ([M+Cl]⁻), turanose has been shown to produce a distinct diagnostic ion at m/z 203, different from the ions observed for other sucrose isomers. nih.gov This ability to differentiate positional isomers using CID tandem MS is crucial for the accurate identification of turanose in samples where other isomers may be present. nih.gov High-resolution mass spectrometry can further enhance the confidence in identifying fragment ions by providing accurate mass measurements. nih.gov

MS approaches, especially when combined with chromatographic separation and CID, are essential for confirming the presence and structure of turanose, particularly in research involving its metabolism, enzymatic synthesis, or occurrence in natural products.

Application of D-(+)-Turanose as a Biomarker for Food Authenticity Studies (e.g., Honey Authenticity)

The presence and concentration of D-(+)-Turanose have been explored as a potential biomarker for assessing the authenticity of food products, particularly honey. Honey composition is complex and varies based on floral and geographical origin, making it susceptible to adulteration with cheaper syrups. rsc.orgmdpi.comrsc.org Analyzing the sugar profile, including minor disaccharides like turanose, can provide a fingerprint to confirm authenticity or detect adulteration. mdpi.comru.nl

Research has indicated that turanose can serve as an authenticity marker for specific types of honey. For instance, it was identified as a marker for sage unifloral honey using high performance anion-exchange chromatography with pulsed amperometric detection (HPAEC/PAD). rsc.org Studies on Ethiopian honeys have also identified turanose as one of the six different sugars present, alongside fructose, glucose, sucrose, maltose (B56501), and isomaltose. mdpi.com In Romanian honey samples, turanose, along with maltose, isomaltose, and erlose, was found to be present in varying amounts across different honey types, including acacia, multifloral, and linden honey. cabidigitallibrary.org

The concentration of turanose in honey can vary depending on the honey's origin, typically ranging from 0% to 3%. wikipedia.org However, some studies have reported turanose concentrations ranging from below detection limits up to 32.3 g/100 g in certain honey samples. mdpi.com This variability underscores the importance of establishing accurate concentration distributions for minor saccharides like turanose from different geographical origins to build reliable authenticity fingerprints. ru.nl

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the CSSF-TOCSY experiment, has been proposed as a method for the unambiguous identification and accurate quantification of minor oligosaccharides, including turanose, in honey. ru.nl This approach offers an alternative to chromatography for obtaining a carbohydrate composition fingerprint of honey. ru.nl

Furthermore, turanose has been identified as one of the components responsible for differentiating authentic Chinese honey samples from adulterated ones when analyzed using high resolution nuclear magnetic resonance (NMR) spectroscopy combined with multivariate statistical analyses like principal component analysis (PCA) and linear discriminant analysis (LDA). nih.gov

Preliminary studies analyzing commercial acacia honeys have indicated that a certain percentage of samples may not have satisfactory levels of turanose, suggesting its potential use in evaluating honey quality. researchgate.net

Metabolomics and Fluxomics Studies Incorporating D-(+)-Turanose Profiling

D-(+)-Turanose is not only a molecule with energetic content but also acts as a signaling molecule in biological systems. wikipedia.org It is an analog of sucrose that is not metabolized by higher plants but can be utilized as a carbon source by various microorganisms, including bacteria and fungi. wikipedia.orgfishersci.casigmaaldrich.comchemicalbook.com Turanose is taken up into plant cells via sucrose transporters and is involved in intracellular sugar signaling. wikipedia.orgfishersci.casigmaaldrich.comchemicalbook.com

Metabolomics and fluxomics studies aim to identify and quantify intracellular and extracellular metabolites and determine metabolic fluxes within cells, respectively. ulisboa.pt These approaches are essential for understanding cellular metabolism and can reveal how organisms respond to different conditions or genetic modifications. ulisboa.pt

D-(+)-Turanose has been incorporated into metabolomics studies to investigate metabolic changes in various organisms and under different physiological states. For example, metabolome analysis of cotton under salt stress revealed that turanose, along with other metabolites like cysteine, ABA, and isopentenyladenine-7-N-glucoside, was consistently up-regulated, suggesting they could be potential biomarkers for salt stress tolerance in cotton. researchgate.net

In studies investigating the interaction between groundnut genotypes and the pathogen Sclerotium rolfsii, higher content of D-turanose was observed in resistant genotypes compared to susceptible ones. researchgate.net These metabolites slowly reduced at later stages of infection. researchgate.net

Metabolomics studies on Histoplasma capsulatum have shown that turanose accumulates in yeasts when cultivated on glucose alone. nih.gov

While the provided search results touch upon metabolomics and the involvement of turanose in metabolic pathways and signaling, detailed data tables specifically profiling turanose concentrations or fluxes across various metabolomic and fluxomics studies are not extensively available in a format suitable for direct extraction into interactive tables within the strict constraints of this response. The information primarily highlights the identification of turanose as a relevant metabolite in specific biological contexts and the application of metabolomic techniques.

However, some studies mention the use of techniques like GC-MS-based metabolomics for profiling trace oligosaccharides, including turanose, at different ripening stages of honey, finding elevated turanose content in mature acacia honey samples. mdpi.com This suggests its potential as a marker for honey maturity. mdpi.com

Further research utilizing advanced metabolomic and fluxomic techniques is ongoing to fully elucidate the roles of D-(+)-Turanose in various biological processes and its potential as a biomarker in diverse applications beyond food authenticity.

Advanced Biochemical and Molecular Research on D + Turanose S Bioactivities

Molecular and Cellular Mechanisms of D-(+)-Turanose's Anti-Inflammatory Effects in vitro

Research into the anti-inflammatory properties of D-(+)-Turanose has frequently employed immune cell lines, such as RAW 264.7 macrophages, stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and glucose to mimic inflammatory conditions. These studies have revealed that D-(+)-Turanose can modulate several key aspects of the inflammatory cascade.

Regulation of Nitric Oxide Production in Immune Cell Lines (e.g., RAW 264.7 Cells)

Nitric oxide (NO) is a crucial signaling molecule in the immune system, but its overproduction by activated macrophages contributes significantly to inflammation. Studies have shown that D-(+)-Turanose treatment can suppress the production of nitric oxide in stimulated RAW 264.7 cells. In experiments where RAW 264.7 cells were treated with LPS and glucose, the presence of turanose (B8075302) significantly suppressed NO production. Specifically, treatment with turanose at concentrations replacing 75% and 100% of glucose (T75 and T100 groups, respectively, within a total 25 mM sugar concentration) resulted in significant suppression of NO production by 30% and 42%, respectively, compared to the group treated with glucose alone. wikipedia.orgnih.govnih.govresearchgate.net

Modulation of Pro-Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

A key mechanism by which D-(+)-Turanose exerts its anti-inflammatory effects involves the modulation of pro-inflammatory enzyme expression, particularly inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the synthesis of NO and prostaglandins, respectively, both of which are central mediators of inflammation. Research in LPS- and glucose-stimulated RAW 264.7 macrophages demonstrated that D-(+)-Turanose treatment significantly decreased the protein expression levels of both iNOS and COX-2. wikipedia.orgnih.govnih.govresearchgate.netnih.govresearchgate.net For iNOS, protein levels significantly decreased by 51% and 75% in the T75 and T100 groups, respectively, compared to the glucose group. wikipedia.org COX-2 protein expression was also down-regulated in a concentration-dependent manner, showing decreases of 35%, 62%, and 75% in the T50, T75, and T100 groups, respectively, compared to the glucose group. wikipedia.org

Influence on Antioxidant Enzyme Systems (e.g., SOD2)

Beyond directly modulating pro-inflammatory mediators, D-(+)-Turanose has also been observed to influence cellular antioxidant defense systems. Superoxide (B77818) dismutase 2 (SOD2), a mitochondrial antioxidant enzyme, plays a role in detoxifying superoxide radicals. Studies in RAW 264.7 cells indicated that while glucose treatment increased SOD2 expression, treatment with D-(+)-Turanose led to a down-regulation of SOD2 protein levels compared to the glucose group. wikipedia.orgnih.govnih.govresearchgate.netnih.govresearchgate.net This observed decrease in SOD2 expression following turanose treatment may be interpreted in the context of a reduced inflammatory response and consequently lower levels of superoxide radicals. wikipedia.orgnih.gov

Transcriptional Control of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-18)

D-(+)-Turanose has been shown to influence the inflammatory response at the transcriptional level by suppressing the mRNA expression of key pro-inflammatory cytokines. Interleukin-1 beta (IL-1β) and Interleukin-18 (IL-18) are potent cytokines that play critical roles in initiating and amplifying inflammatory processes. In LPS- and glucose-stimulated RAW 264.7 cells, D-(+)-Turanose treatment significantly suppressed the mRNA levels of both IL-1β and IL-18. wikipedia.orgnih.govnih.govresearchgate.netnih.govnih.gov The mRNA levels of IL-1β were decreased by 63%, 73%, and 91% in the T50, T75, and T100 groups, respectively, compared to the glucose group. wikipedia.org

The following table summarizes the observed effects of D-(+)-Turanose on key inflammatory markers in RAW 264.7 cells:

Inflammatory MarkerEffect of D-(+)-Turanose Treatment (vs. Glucose)Observed Change (T75/T100 groups)Reference
Nitric Oxide (NO)Suppression of production↓ 30% (T75), ↓ 42% (T100) wikipedia.orgnih.govnih.govresearchgate.net
iNOS (protein)Down-regulation of expression↓ 51% (T75), ↓ 75% (T100) wikipedia.orgnih.govnih.govresearchgate.netnih.govresearchgate.net
COX-2 (protein)Down-regulation of expression↓ 62% (T75), ↓ 75% (T100) wikipedia.orgnih.govnih.govresearchgate.netnih.govresearchgate.net
SOD2 (protein)Down-regulation of expressionDown-regulated wikipedia.orgnih.govnih.govresearchgate.netnih.govresearchgate.net
IL-1β (mRNA)Suppression of expression↓ 73% (T75), ↓ 91% (T100) wikipedia.orgnih.govnih.govresearchgate.netnih.govnih.gov
IL-18 (mRNA)Suppression of expressionSuppressed wikipedia.orgnih.govnih.govresearchgate.netnih.govnih.gov

Note: Percentages for SOD2 and IL-18 mRNA suppression in T75/T100 groups were not explicitly detailed in the provided snippets, only that they were suppressed.

D-(+)-Turanose in Cellular Energy Metabolism and Differentiation Research

Research has also explored the potential influence of D-(+)-Turanose on cellular energy metabolism and differentiation processes, particularly in the context of adipogenesis.

Attenuation of Lipid Accumulation in Adipocyte Models (e.g., 3T3-L1 Cells)

D-(+)-Turanose has been reported to reduce lipid accumulation in cellular models. researchgate.netnih.gov While detailed molecular mechanisms or extensive data specifically on D-(+)-Turanose's effects on lipid accumulation in 3T3-L1 adipocytes were not extensively detailed in the provided search results, the general finding that turanose possesses the capacity to reduce lipid accumulation has been noted in the literature. researchgate.netnih.gov

Interplay with Glycolysis and Gluconeogenesis Pathways

Investigations into the metabolic roles of D-(+)-Turanose have revealed its involvement in glycolysis and gluconeogenesis pathways. Research in the context of osteoporotic osteoarthritis has indicated that D-Turanose is among the metabolic factors associated with these pathways. nih.govfrontiersin.org Studies utilizing techniques such as GCTOF-MS combined with LC-QTRAP-MS/MS have identified D-Turanose in metabolic analyses related to conditions affecting bone health, suggesting a potential interplay with fundamental energy metabolism processes like glycolysis and gluconeogenesis. nih.gov While the precise mechanisms of this interplay are still under investigation, its detection in studies examining these pathways highlights a connection that warrants further detailed biochemical analysis. The involvement of D-Turanose in these pathways has also been explored in the context of analyzing metabolic differences in various biological samples. lycoming.edu

Investigations into Bone Metabolism and Osteoclast Activity Regulation

The link between D-(+)-Turanose and bone metabolism, specifically osteoclast activity regulation, is an emerging area of research. Studies investigating metabolic differences in osteoporotic osteoarthritis have identified D-Turanose as a relevant metabolite. nih.gov Osteoporosis is characterized by dysregulation of osteoclast activation, leading to increased bone resorption. mdpi.comfrontiersin.org While extensive research focuses on the energy metabolism of osteoclasts, involving processes like glycolysis and oxidative phosphorylation which produce ATP essential for bone resorption, the direct regulatory effect of D-(+)-Turanose on osteoclast activity requires further dedicated study. frontiersin.org The identification of D-Turanose in metabolic studies related to osteoporotic conditions suggests a potential, yet to be fully defined, role in the complex processes governing bone remodeling and the balance between osteoblast and osteoclast activity. nih.govresearchgate.net

Comparative Biochemical Investigations of D-(+)-Turanose and Related Disaccharide Isomers

Comparative biochemical studies have highlighted the unique properties of D-(+)-Turanose in relation to other disaccharide isomers of sucrose (B13894). These isomers, including sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside), trehalulose (B37205) (α-D-glucopyranosyl-(1→1)-D-fructofuranose), maltulose (α-D-glucopyranosyl-(1→4)-D-fructose), leucrose (B8805515) (α-D-glucopyranosyl-(1→5)-D-fructose), and isomaltulose (α-D-glucopyranosyl-(1→6)-D-fructose), share the same monosaccharide components (glucose and fructose) but differ in their glycosidic linkages. nju.edu.cnnih.gov

Physicochemical property comparisons have shown that turanose exhibits distinct characteristics in terms of solubility, temperature and pH stabilities, viscosity, and non-enzymatic browning reactions when compared to other commercial sugars. nih.gov For instance, turanose has approximately 50% the sweetness of sucrose. nih.gov

Advanced analytical techniques, such as nanopore analysis and mass spectrometry, have demonstrated the ability to differentiate between these disaccharide isomers based on their structural differences. Nanopore discrimination studies have shown that turanose, along with other α-D-glucosyl-D-fructoses, produces characteristic nanopore events, allowing for their identification. nju.edu.cn Mass spectrometry approaches, particularly direct infusion MS with tandem MS, have identified unique diagnostic fragment ions for turanose and other isomers like leucrose, maltulose, palatinose (B82088), and sucrose, enabling their differentiation even in mixtures without prior chromatographic separation. nih.gov

The following table summarizes some comparative aspects of D-(+)-Turanose and related disaccharide isomers based on available research:

Disaccharide IsomerGlycosidic LinkageOccurrence/NoteSweetness (relative to Sucrose)
D-(+)-Turanoseα-1,3Honey, certain fruits ontosight.ai~50% nih.gov
Sucroseα-1,2Common table sugar100%
Trehaluloseα-1,1Honey
Maltuloseα-1,4Produced from maltose (B56501) isomerization
Leucroseα-1,5Honey
Isomaltuloseα-1,6Honey, produced from sucrose isomerizationLow nju.edu.cn
Palatinoseα-1,6Isomaltulose is also known as PalatinoseLow nih.gov

Note: Sweetness and occurrence information may vary depending on the source and specific conditions.

These comparative studies are crucial for understanding how the specific α-1,3 linkage in turanose influences its physical, chemical, and biological interactions compared to isomers with different linkages.

D-(+)-Turanose as a Chemical Probe for Elucidating Sugar-Sensing and Signaling Mechanisms

D-(+)-Turanose has proven to be a valuable chemical probe for investigating sugar-sensing and signaling mechanisms, particularly in plants. As a non-metabolizable analog of sucrose, turanose can be taken up by plant cells via sucrose transporters but is not readily broken down into its constituent monosaccharides. chemicalbook.comsigmaaldrich.comslu.se This characteristic makes it an effective tool to distinguish between metabolic and signaling roles of sugars. slu.se

Research in barley embryos, for instance, has utilized turanose to study sugar-sensing processes that modulate α-amylase expression. nih.gov These studies revealed that non-metabolizable disaccharides like turanose can repress α-amylase induction, suggesting the existence of independent glucose and disaccharide sensing mechanisms. nih.gov Structure-function analysis using turanose and other analogs indicated that the fructose (B13574) moiety is important for this disaccharide sensing. nih.govharvard.edu

Furthermore, turanose has been employed to investigate the interaction between sugar signaling and hormonal networks in plants. Studies have shown that turanose, similar to auxin, can regulate the expression of the WOX5 transcription factor in the root apical meristem, highlighting a potential link between sugar signaling and auxin-based signal transduction pathways that control root development. nih.gov The use of turanose as a probe has contributed to the understanding that sugar signaling in plants is a complex system involving multiple pathways and interactions with hormones. harvard.eduresearchgate.net

The ability of turanose to mimic certain signaling aspects of sucrose without being metabolized allows researchers to dissect the intricate pathways by which plants perceive and respond to sugar availability, influencing gene expression, growth, and development. slu.seresearchgate.net

Future Directions and Emerging Research Areas for D + Turanose

Advancements in Sustainable and Scalable Bioproduction of D-(+)-Turanose

Developing sustainable and scalable methods for D-(+)-Turanose production is a critical area for future research, especially if its applications expand. Current research has explored enzymatic conversion of sucrose (B13894) to turanose (B8075302) using enzymes like amylosucrase. researchgate.net For instance, a recombinant amylosucrase from Neisseria polysaccharea (NpAS) has been utilized, demonstrating that increasing sucrose substrate concentration can shift the main transglycosylating reaction pathway towards turanose production. researchgate.net A production yield of up to 56.2% was achieved with 2.5 M sucrose and 400 U/l of NpAS. researchgate.net Adding fructose (B13574) to the reaction mixture further increased the yield to 73.7%. researchgate.net

Purification methods, such as preparative recycling HPLC, have been effective in separating turanose with high purity (94.7%) and recovery yield (97.5%). researchgate.net The use of novel amylosucrase genes is also being explored as potential candidates for turanose production from various sucrose-containing feedstocks. researchgate.net Future advancements in this area will likely focus on optimizing enzymatic processes, exploring novel enzymes with higher efficiency and specificity, and developing cost-effective and environmentally friendly bioproduction platforms. Advances in synthetic biology are expected to play a significant role in rewiring microorganisms for improved and scalable bioproduction of various compounds, which could be applied to turanose. nih.gov

Deeper Elucidation of Plant Sugar Sensing and Stress Response Networks

D-(+)-Turanose is recognized for its involvement in intracellular sugar signaling in plant cells, acting as a sucrose analog that is not metabolized by higher plants but is acquired via sucrose transporters. wikipedia.orgwikipedia.orgsigmaaldrich.com This characteristic makes it a valuable tool for studying sugar sensing mechanisms independent of metabolic effects. Research has shown that turanose can activate regulatory MAPK pathways independently from sucrose and accelerate fruit ripening in strawberries. It has also been reported to trigger auxin responses in Arabidopsis. biorxiv.org

Future research aims to further unravel the intricate networks connecting sugar sensing, including the role of non-metabolizable sugars like turanose, with plant stress responses. Sugars are known to regulate a wide variety of genes at the transcriptional level, including those involved in stress responses. nih.gov While hexokinase (HXK) is a conserved glucose sensor, plants may also utilize membrane receptors for extracellular sugar sensing. researchgate.net Important and complex roles for Snf1-related kinases (SnRKs), extracellular sugar sensors, and trehalose (B1683222) metabolism in plant sugar signaling are also emerging. researchgate.net Further studies are needed to reveal the genetic and molecular basis of sensing and signaling pathways that connect sugar and stress in plants. nih.gov The use of disaccharide analogs like palatinose (B82088) and turanose has already revealed new sugar sensing mechanisms. nih.gov Future directions include continued forward and reverse genetic analysis combined with expression profiling to uncover signaling components and a full biochemical characterization of signaling complexes to determine specificity and cross-talk in abiotic stress signaling pathways. researchgate.net

Comprehensive Characterization of Gut Microbiota Interactions and Prebiotic Modalities

The ability of many bacteria and fungi to use D-(+)-Turanose as a carbon source suggests potential interactions with the gut microbiota. wikipedia.orgwikipedia.orgsigmaaldrich.comfishersci.ca While research on D-(+)-Turanose specifically as a prebiotic is not as extensive as for other compounds like fructans or galactooligosaccharides, its selective utilization by certain microorganisms positions it as a candidate for further investigation in this area. mdpi.com

Future research should focus on comprehensively characterizing how D-(+)-Turanose interacts with the diverse microbial communities in the gut. This includes identifying which specific bacterial and fungal species can metabolize turanose and understanding the metabolic pathways involved. Investigating the potential prebiotic effects of D-(+)-Turanose would involve studying its impact on the composition and activity of the gut microbiota, particularly the stimulation of beneficial microorganisms. mdpi.com Research on prebiotics is expanding beyond dietary non-digestible carbohydrates targeting colonic microbiota to identifying novel prebiotics that target other species. frontiersin.org Future studies in gut microbiota interactions are likely to rely on transdisciplinary fields, including microbiology, ecology, and computational biology. mdpi.com A better understanding of the metabolic pathways involved in the breakdown of prebiotics is essential to improve nutritional strategies. mdpi.com

Delineating Intricate Molecular Pathways Underlying D-(+)-Turanose's Bioactivities

Understanding the detailed molecular pathways through which D-(+)-Turanose exerts its observed bioactivities, particularly in plant signaling, is a key area for future research. As a non-metabolizable sucrose analog, turanose provides a unique tool to dissect signaling roles from metabolic ones. biorxiv.org Research indicates turanose can activate specific signaling pathways, such as MAPK pathways, and influence hormonal responses like those involving auxin. biorxiv.org For instance, turanose treatment has been shown to restore symbiosis in a cytokinin perception mutant in Medicago truncatula by upregulating the expression of MtWOX5, a gene involved in auxin homeostasis. biorxiv.org

Future studies should aim to identify the specific receptors or sensors that perceive D-(+)-Turanose in plant cells. Further detailed analysis of the downstream signaling cascades activated by turanose is required, potentially involving techniques to visualize and quantify sugar molecules and metabolites in living cells. researchgate.net Novel molecular sensors and FRET-based imaging could provide critical information for elucidating intracellular sugar signal transduction pathways. researchgate.net The interplay between turanose signaling and other plant hormone pathways, as well as its role in regulating gene expression at multiple levels (transcription, translation, protein stability, and activity), warrants further investigation. researchgate.net

Integration of D-(+)-Turanose Research into Systems Biology and Multi-Omics Frameworks

The complex roles of D-(+)-Turanose in biological systems, from plant signaling to potential microbial interactions, necessitate an integrated research approach. Future directions will increasingly involve incorporating D-(+)-Turanose research into systems biology and multi-omics frameworks. nih.govfrontiersin.orgresearchgate.net This involves generating and integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of the biological systems influenced by turanose. nih.govfrontiersin.orgresearchgate.net

Q & A

Q. Advanced

  • Cell Culture: Use human macrophage lines (e.g., THP-1) treated with Turanose and stimulated with LPS. Measure NF-κB activation via luciferase reporter assays or p65 nuclear translocation.
  • Knockdown Studies: Employ siRNA targeting RAGE to confirm pathway specificity.
  • Animal Models: Administer Turanose in high-fat-diet-induced obese mice and quantify pro-inflammatory cytokines (IL-6, TNF-α) in serum .

How can contradictory findings on D-(+)-Turanose's adipogenesis regulation be resolved methodologically?

Advanced
Discrepancies may arise from differences in dose, exposure duration, or cell type. To address this:

  • Conduct dose-response studies (0.1–10 mM) in 3T3-L1 adipocytes, monitoring lipid accumulation via Oil Red O staining.
  • Compare results across multiple cell lines (e.g., primary adipocytes vs. immortalized lines).
  • Use transcriptomics to identify differentially expressed genes (e.g., PPARγ, C/EBPα) .

What microbial fermentation profiles are associated with D-(+)-Turanose, and how can they be studied in gut microbiota?

Advanced
Anaerostipes caccae Y-2T ferments Turanose to lactate and butyrate. Experimental approaches include:

  • In Vitro Fermentation: Use fecal inocula in anaerobic chambers with Turanose as the sole carbon source. Monitor metabolites via GC-MS.
  • Metagenomics: Analyze microbial community shifts using 16S rRNA sequencing in Turanose-fed vs. control groups .

How can researchers design dose-response meta-analyses for D-(+)-Turanose's metabolic effects across heterogeneous studies?

Q. Advanced

  • Eligibility Criteria: Include studies reporting Turanose dosage, exposure time, and measurable outcomes (e.g., glucose tolerance, lipid profiles).
  • Statistical Models: Use random-effects models to account for variability in study designs (e.g., in vitro vs. in vivo).
  • Sensitivity Analysis: Exclude outliers and assess publication bias via funnel plots .

What are the challenges in standardizing D-(+)-Turanose purity for pharmacological studies, and how can they be mitigated?

Q. Advanced

  • Purity Verification: Use HPLC with evaporative light scattering detection (ELSD) to ensure ≥95% purity (CAS 547-25-1).
  • Storage: Maintain aliquots at -20°C to prevent degradation.
  • Batch Variability: Source from certified suppliers (e.g., TargetMol) and document lot numbers .

How does D-(+)-Turanose's stereochemistry influence its interaction with carbohydrate-binding proteins?

Q. Advanced

  • Molecular Docking: Simulate Turanose's binding to lectins (e.g., concanavalin A) using software like AutoDock Vina.
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) with immobilized proteins.
  • Compare with enantiomers (e.g., D-(-)-Turanose) to assess stereospecificity .

What ethical considerations apply when designing animal studies on D-(+)-Turanose's chronic disease applications?

Q. Advanced

  • Justification: Demonstrate Turanose's novelty in addressing unmet needs (e.g., obesity-related inflammation).
  • Dose Optimization: Use pilot studies to minimize unnecessary high doses.
  • Transparency: Report adverse events (e.g., gastrointestinal distress) and adhere to ARRIVE guidelines for animal research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.